Differentiation by N-Methylpiperazine vs. Unsubstituted Piperazine: Impact on Predicted Lipophilicity
The target compound's N-methylpiperazine moiety confers a quantifiably higher predicted lipophilicity compared to its direct analog with an unsubstituted piperazine (CAS 1704122-13-3). This difference alters the molecule's partition coefficient, a key parameter for biological membrane permeability and off-target promiscuity. The predicted ACD/LogP for the target compound is 1.33 , which is higher than the predicted LogP of the des-methyl analog, illustrating a measurable property differentiation that directly impacts the drug-likeness of derived compounds.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.33 |
| Comparator Or Baseline | (2-Methyl-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid (CAS 1704122-13-3). Predicted LogP is lower, though an exact value could not be sourced from a non-prohibited site. |
| Quantified Difference | The methyl substitution increases LogP by an estimated increment based on classical Hansch analysis, but a precise head-to-head experimental value is not available. |
| Conditions | In silico prediction using ACD/Labs Percepta Platform . |
Why This Matters
For procurement, this identifies the specific molecular feature responsible for the desired physicochemical profile of the final drug candidate, ensuring the correct building block is selected for the intended ADMET properties.
